molecular formula C8H7BN2O3 B14082884 (4-(Pyrimidin-4-yl)furan-2-yl)boronic acid

(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid

Cat. No.: B14082884
M. Wt: 189.97 g/mol
InChI Key: JYLILZYWKGBFMG-UHFFFAOYSA-N
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Description

(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a pyrimidinyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a furan derivative with a pyrimidinyl halide in the presence of a palladium catalyst to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for (4-(Pyrimidin-4-yl)furan-2-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent product quality .

Mechanism of Action

The mechanism of action of (4-(Pyrimidin-4-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrimidinyl group can engage in hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid is unique due to the presence of both a furan ring and a pyrimidinyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C8H7BN2O3

Molecular Weight

189.97 g/mol

IUPAC Name

(4-pyrimidin-4-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H7BN2O3/c12-9(13)8-3-6(4-14-8)7-1-2-10-5-11-7/h1-5,12-13H

InChI Key

JYLILZYWKGBFMG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C2=NC=NC=C2)(O)O

Origin of Product

United States

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